2-(6-Methoxynaphthalen-2-yl)acetonitrile

Catalog No.
S801377
CAS No.
71056-96-7
M.F
C13H11NO
M. Wt
197.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Methoxynaphthalen-2-yl)acetonitrile

CAS Number

71056-96-7

Product Name

2-(6-Methoxynaphthalen-2-yl)acetonitrile

IUPAC Name

2-(6-methoxynaphthalen-2-yl)acetonitrile

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

InChI

InChI=1S/C13H11NO/c1-15-13-5-4-11-8-10(6-7-14)2-3-12(11)9-13/h2-5,8-9H,6H2,1H3

InChI Key

NLQWCQWHTQUUNU-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC#N

Synonyms

6-Methoxy-2-naphthaleneacetonitrile; 2-(6-Methoxy-2-naphthyl)ethanenitrile; 2-Cyanomethyl-6-methoxynaphthalene;

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC#N

While resources like PubChem, a public database of chemical information, list the compound and its basic properties [], there is no mention of its use in scientific research. Similarly, searching academic databases and scientific literature databases yields no significant results concerning its research applications.

2-(6-Methoxynaphthalen-2-yl)acetonitrile is an organic compound with the molecular formula C13H11NOC_{13}H_{11}NO and a molecular weight of 197.23 g/mol. It features a naphthalene ring substituted at the 6-position with a methoxy group and an acetonitrile functional group at the 2-position. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its structural properties and potential biological activities.

Typical of nitriles and aromatic compounds. Notably, it can undergo nucleophilic substitution reactions, where the nitrile group can be transformed into amines or other functional groups through hydrolysis or reduction. Additionally, the presence of the methoxy group allows for electrophilic aromatic substitution reactions, which can introduce further substituents onto the naphthalene ring.

The synthesis of 2-(6-Methoxynaphthalen-2-yl)acetonitrile can be achieved through several methods:

  • Starting from 2-methoxynaphthalene: This approach involves introducing an acetonitrile group at the appropriate position on the naphthalene ring through nucleophilic substitution or Friedel-Crafts acylation followed by cyanation.
  • Using intermediates: Intermediates such as 2-(6-methoxy-2-naphthyl)propionic acid can be converted into the acetonitrile derivative through various chemical transformations .
  • Catalytic methods: Catalysts such as Lewis acids may facilitate the introduction of functional groups in a more controlled manner, leading to higher yields and selectivity .

The primary applications of 2-(6-Methoxynaphthalen-2-yl)acetonitrile stem from its potential pharmaceutical uses. Given its structural similarity to naproxen, it may serve as a lead compound in drug development for anti-inflammatory agents. Additionally, it could be utilized in organic synthesis as a building block for more complex molecules or in materials science for developing new polymers or dyes.

Interaction studies involving 2-(6-Methoxynaphthalen-2-yl)acetonitrile focus on its binding affinities with biological macromolecules. Preliminary research indicates that compounds with similar structures can interact with proteins involved in inflammatory pathways, suggesting that this compound may also exhibit similar interactions . Further studies are necessary to elucidate specific interactions and mechanisms of action.

Several compounds share structural characteristics with 2-(6-Methoxynaphthalen-2-yl)acetonitrile:

Compound NameStructure TypeNotable Properties
Naproxen (2-(6-Methoxynaphthalen-2-yl)propanoic acid)Nonsteroidal anti-inflammatory drugWidely used for pain relief and inflammation
6-Methoxy-2-naphthylacetic acidCarboxylic acid derivativePotential anti-inflammatory properties
1-(6-Methoxy-2-naphthyl)-1-propanolAlcohol derivativePossible use in medicinal chemistry

These compounds highlight the uniqueness of 2-(6-Methoxynaphthalen-2-yl)acetonitrile by showcasing variations in functional groups that influence their biological activities and applications.

Naphthalene derivatives have played a significant role in organic chemistry since the early 19th century. Naphthalene itself was first described in the 1820s as a white solid with a pungent odor derived from coal tar distillation, with its chemical formula determined by Michael Faraday in 1826. The development of functionalized naphthalenes, including acetonitrile derivatives, emerged much later as synthetic methodologies advanced. The specific compound 2-(6-Methoxynaphthalen-2-yl)acetonitrile (CAS: 71056-96-7) became relevant in organic synthesis during the late 20th century, primarily as pharmaceutical intermediates and building blocks for complex molecules.

Research Significance in Synthetic Organic Chemistry

2-(6-Methoxynaphthalen-2-yl)acetonitrile represents an important class of compounds in synthetic organic chemistry due to its bifunctional nature. The compound contains both a methoxy substituent, which provides electron-donating properties, and a cyano group, which serves as an electron-withdrawing functional group. This combination makes it particularly useful in various transformation reactions, especially in pharmaceutical synthesis. The compound's structural similarity to anti-inflammatory drugs like naproxen (2-(6-Methoxynaphthalen-2-yl)propanoic acid) highlights its potential significance in medicinal chemistry applications.

Current Academic Research Landscape

Current academic research involving 2-(6-Methoxynaphthalen-2-yl)acetonitrile spans several areas, including transition metal-catalyzed transformations, pharmaceutical synthesis, and structure-activity relationship studies. Recent publications have focused on palladium-catalyzed decarboxylative coupling reactions for its synthesis, as well as its potential as a precursor in the development of pharmaceutical compounds. Additionally, its structural resemblance to components of complex natural products like Tylophorinicine has attracted interest in total synthesis endeavors.

Classical Synthetic Routes

Traditional approaches to 2-(6-methoxynaphthalen-2-yl)acetonitrile synthesis relied on multi-step functional group transformations. A common pathway involved:

  • Methoxylation of naphthalene derivatives: 6-Methoxy-2-naphthaldehyde served as a key intermediate, with subsequent conversion to the corresponding acetonitrile via Strecker synthesis or nucleophilic substitution [1].
  • Nitrile formation through halogen displacement: Bromination of 2-(6-methoxynaphthalen-2-yl)ethyl precursors followed by treatment with sodium cyanide in polar aprotic solvents [3]. These methods often suffered from moderate yields (50–65%) due to competing elimination reactions and required rigorous purification steps.

Modern Synthetic Approaches

Palladium-Catalyzed Coupling Reactions with (Trimethylsilyl)acetonitrile

Recent advancements employ palladium complexes to mediate cross-coupling between 6-methoxy-2-naphthyl halides and (trimethylsilyl)acetonitrile. Key features include:

  • Catalytic system: Pd(PPh₃)₄ with copper(I) iodide co-catalyst
  • Solvent optimization: Dimethylformamide at 80–100°C enables complete conversion within 12 hours [4]
  • Yield enhancement: 96% isolated yield through decarboxylative coupling strategies [4]

This method demonstrates exceptional regioselectivity while avoiding hazardous cyanide salts.

Transition Metal-Free Syntheses

Environmentally benign protocols utilize photochemical activation for direct C–H cyanation:

  • Light-mediated halogenation: Irradiation (λ = 280–700 nm) of 2-methylnaphthalene derivatives with N-bromosuccinimide in halogenated solvents produces 2-(bromomethyl)-6-methoxynaphthalene intermediates [3]
  • Solvent-dependent selectivity: Aliphatic esters suppress polyhalogenation byproducts to ≤5% [3]
  • Cyanation efficiency: Subsequent displacement with potassium cyanide in aqueous acetonitrile achieves 85–90% conversion [3]

Cyanation of Halogenated Methyl Naphthalenes

Industrial-scale processes favor this two-stage approach:

StageParametersPerformance Metrics
HalogenationNBS (1.1 eq), CCl₄, 45°C, 6h92% isolated yield [3]
CyanationKCN (2 eq), H₂O/CH₃CN (1:3), 80°C88% conversion [3]

Flow reactor configurations reduce reaction times by 40% compared to batch systems [3].

Industrial Scale Production Methods

Batch Synthesis Techniques

Conventional batch processing remains prevalent for small-scale API intermediate production:

  • Reactor design: Glass-lined vessels with reflux condensers
  • Critical parameters:
    • Temperature control (±2°C) during exothermic cyanation
    • pH maintenance at 8.5–9.0 to minimize HCN evolution [3]

Flow Chemistry Applications

Continuous manufacturing platforms enhance process safety and yield:

1. Halogenation Module     - Residence time: 25 min     - Throughput: 15 L/h [3]  2. Cyanation Module     - Teflon-coated microchannels     - Real-time IR monitoring of nitrile formation [3]  

Process Optimization Strategies

  • Solvent recycling: Dichloromethane recovery rates exceed 98% through fractional distillation [3]
  • Energy reduction: Microwave-assisted halogenation decreases power consumption by 35% [3]
  • Catalyst loading: Palladium levels reduced to 0.5 mol% via ligand engineering [4]

Comparative Analysis of Synthetic Efficiencies

MethodYield (%)TON⁴¹E-Factor²Scalability
Classical halogen displacement65N/A18.7Limited
Pd-catalyzed coupling [4]961926.2Pilot-scale
Photochemical cyanation [3]88N/A9.8Industrial

¹Turnover number for catalytic methods
²Environmental factor calculated as (mass waste)/(mass product)

The palladium-mediated route achieves superior atom economy but requires stringent metal removal protocols. Photochemical methods offer the best balance between efficiency and operational safety for ton-scale production [3] [4].

XLogP3

2.8

Wikipedia

(6-Methoxynaphthalen-2-yl)acetonitrile

Dates

Last modified: 08-15-2023

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